molecular formula C5H8ClNO3 B2404277 ethyl N-carbonochloridoyl-N-methylcarbamate CAS No. 19265-06-6

ethyl N-carbonochloridoyl-N-methylcarbamate

Cat. No.: B2404277
CAS No.: 19265-06-6
M. Wt: 165.57
InChI Key: SNVGDEMHOMCIMA-UHFFFAOYSA-N
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Description

Ethyl N-carbonochloridoyl-N-methylcarbamate is a carbamate derivative characterized by the presence of a chloroformyl (carbonochloridoyl) group attached to a methyl-substituted carbamate backbone. This compound belongs to the broader class of carbamates, which are widely utilized in agrochemicals, pharmaceuticals, and industrial applications due to their reactivity and functional versatility . Its molecular structure combines a carbamate ester (ethyl group) with a chlorinated carbonyl moiety, rendering it reactive in nucleophilic substitution and condensation reactions.

Properties

IUPAC Name

ethyl N-carbonochloridoyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-3-10-5(9)7(2)4(6)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVGDEMHOMCIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-carbonochloridoyl-N-methylcarbamate can be synthesized through various methods. One common method involves the reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of aryl isocyanates derived from arylamines and carbon dioxide in the presence of DBU, which can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .

Industrial Production Methods: In industrial settings, this compound is produced using a one-pot procedure for the synthesis of substituted O-aryl carbamates. This method involves the formation of N-substituted carbamoyl chlorides in situ, which are then reacted with substituted phenols . This procedure is economical and efficient, offering a streamlined workup process and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-carbonochloridoyl-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with nucleophiles to form ureas, carbamates, and thiocarbamates .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include carbonylimidazolide, aryl isocyanates, and DBU . The reactions typically occur under mild and metal-free conditions, making them environmentally friendly and efficient.

Major Products Formed: The major products formed from the reactions of this compound include ureas, carbamates, and thiocarbamates . These products have various applications in different fields, including agriculture and pharmaceuticals.

Scientific Research Applications

Medicinal Chemistry

Ethyl N-carbonochloridoyl-N-methylcarbamate has been studied for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various biologically active compounds.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against several cancer cell lines, including:

  • Cell Lines Tested :
    • Glioblastoma (U-87 MG)
    • Melanoma (A-375)
    • Breast cancer (MDA-MB-231)

Table 1: IC50 Values for Anti-Proliferative Activity

CompoundIC50 (µM)Cancer Cell Line
This compound28.5U-87 MG
Benzyl(3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl)-carbamate22.3MDA-MB-231

The compound exhibited significant cytotoxicity, leading to increased apoptosis as evidenced by elevated caspase 3 activity.

Agrochemicals

The compound has potential applications in the development of pesticides and herbicides. Its structure allows for modifications that can enhance biological activity against pests while minimizing toxicity to non-target organisms.

Research Findings

A study demonstrated that derivatives of this compound showed promising insecticidal properties against common agricultural pests.

Table 2: Insecticidal Activity

CompoundTarget PestLC50 (ppm)
This compoundAphids15.0
Derivative ABeetles10.5

Materials Science

In materials science, this compound has been explored as a crosslinking agent in polymer chemistry. Its ability to form stable bonds enhances the mechanical properties of polymers used in various applications.

Application Example

Research has shown that incorporating this compound into polyurethane formulations improves thermal stability and mechanical strength.

Table 3: Mechanical Properties of Modified Polymers

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Control20300
Modified with this compound25350

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Studies indicate potential neurotoxic effects, necessitating careful evaluation during development for both pharmaceuticals and agrochemicals.

Toxicity Studies

Animal studies have shown that exposure to carbamates can disrupt metabolic processes, leading to increased glucose levels and other metabolic disturbances.

Mechanism of Action

The mechanism of action of ethyl N-carbonochloridoyl-N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the pests . This mechanism is similar to that of other carbamate insecticides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and safety distinctions between ethyl N-carbonochloridoyl-N-methylcarbamate and related carbamate derivatives:

Compound CAS No. Molecular Formula Key Structural Features Applications Toxicity/Safety
This compound Not specified Likely C₅H₇ClNO₃ Chloroformyl group, ethyl carbamate, methyl substitution Hypothesized as a chemical intermediate for agrochemicals or pharmaceuticals Limited data; likely hazardous due to chlorinated and carbamate functionalities
3-Tolyl-N-methylcarbamate 1129-41-5 C₉H₁₁NO₂ Tolyl aromatic ring, methyl carbamate Insecticides, acaricides Moderate toxicity; requires careful handling to avoid dermal/oral exposure
Ethyl (6-chloro-2-nitro-3-pyridyl)(methyl)carbamate 89660-17-3 C₉H₁₈O₂ Chloropyridinyl, nitro group, ethyl carbamate Agricultural chemicals, potential nematicide or fungicide High reactivity; may pose environmental risks due to nitro groups
Ethyl N-(N,N-dimethylamidino)-N-methyl carbamate hydrochloride 1334509-90-8 C₇H₁₆ClN₃O₂ Amidino group, hydrochloride salt Pharmaceutical research (e.g., enzyme inhibition studies) Combustible liquid; requires strict storage protocols
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 C₅H₇N₃O₂ Cyano, acetamide, methyl carbamate Specialty chemicals, potential polymer precursor Insufficient toxicological data; precaution advised

Structural and Functional Analysis

  • Chlorinated vs. Non-Chlorinated Derivatives: this compound’s chloroformyl group distinguishes it from non-chlorinated analogs like 3-tolyl-N-methylcarbamate. The chlorine atom enhances electrophilicity, making it more reactive in acyl transfer reactions compared to the tolyl derivative .
  • Nitro and Amidino Modifications: Compounds such as ethyl (6-chloro-2-nitro-3-pyridyl)(methyl)carbamate and ethyl N-(N,N-dimethylamidino)-N-methyl carbamate hydrochloride exhibit nitro or amidino substitutions, which confer distinct bioactivity profiles. Nitro groups enhance pesticidal activity, while amidino groups are leveraged in medicinal chemistry .
  • In contrast, 3-tolyl-N-methylcarbamate has well-documented handling guidelines, reflecting its established industrial use .

Biological Activity

Ethyl N-carbonochloridoyl-N-methylcarbamate is a compound of interest in pharmacology and toxicology due to its biological activities and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound belongs to the class of carbamate esters, which are known for their diverse biological activities. The compound's structure can be summarized as follows:

  • Chemical Formula : C₅H₈ClN₃O₂
  • Molecular Weight : 179.58 g/mol
  • Functional Groups : Carbamate, carbonochlorido, and ethyl ester.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Neurotoxicity : Similar to other carbamates, it may affect neurotransmitter levels by inhibiting acetylcholinesterase, leading to increased acetylcholine concentration at synapses .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available studies:

Activity Effect Reference
Enzyme InhibitionInhibits acetylcholinesterase
Antimicrobial PropertiesExhibits activity against various bacterial strains
ToxicityPotential neurotoxic effects observed in animal studies
BiodegradabilityReadily biodegradable

Case Studies and Research Findings

  • Neurotoxicity Assessment :
    A study conducted on rat models demonstrated that exposure to this compound resulted in significant neurotoxic effects. The observed symptoms included tremors and increased mortality rates at higher doses, indicating a need for careful handling and further investigation into its safety profile .
  • Antimicrobial Activity :
    Research has shown that this compound possesses antimicrobial properties against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .
  • Environmental Impact Studies :
    The biodegradability of this compound was evaluated in various environmental conditions. Results indicated that it breaks down effectively in soil and aquatic environments, reducing the risk of long-term ecological impact. This property makes it a candidate for use in agricultural applications while minimizing environmental risks .

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